Cas no 876406-06-3 (OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)-)

876406-06-3 structure
Nombre del producto:OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)-
OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)- Propiedades químicas y físicas
Nombre e identificación
-
- OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)-
- Oxazole, 2,2'-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- (9CI)
- 876406-06-3
- (4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
-
- Renchi: InChI=1S/C22H22N2O2/c1-15(2)20(21-23-18(13-25-21)16-9-5-3-6-10-16)22-24-19(14-26-22)17-11-7-4-8-12-17/h3-12,18-19H,13-14H2,1-2H3/t18-,19-/m1/s1
- Clave inchi: BXQJDTJRHWHLAZ-RTBURBONSA-N
Atributos calculados
- Calidad precisa: 346.168127949Da
- Masa isotópica única: 346.168127949Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 4
- Complejidad: 545
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.4
- Superficie del Polo topológico: 43.2Ų
OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A488291-1g |
(4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
876406-06-3 | 98% | 1g |
$675.0 | 2025-03-03 | |
Ambeed | A488291-1g |
(4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
876406-06-3 | 98% | 1g |
$675.0 | 2024-05-28 |
OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)- Literatura relevante
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
876406-06-3 (OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)-) Productos relacionados
- 2171854-66-1(benzyl N-2-(chlorosulfonyl)ethyl-N-(2,2-difluoroethyl)carbamate)
- 1341708-17-5((Ethenesulfonyl)cyclopentane)
- 2137477-27-9(2-amino-3-(4,5-dibromo-2-propyl-1H-imidazol-1-yl)propanoic acid)
- 2126810-99-7(benzyl 4-4-bromo-2-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 872862-47-0(N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 2138267-57-7(1-(7,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one)
- 2172063-50-0(methyl 3-(1-hydroxycyclobutyl)-1-azabicyclo2.2.2octane-3-carboxylate)
- 2229583-58-6(tert-butyl 3-(3-azidopropyl)piperidine-1-carboxylate)
- 2229630-99-1(tert-butyl N-3-amino-2-(oxolan-3-yl)propylcarbamate)
- 1804892-32-7(2-Bromo-5-(difluoromethyl)-3-iodopyridine-6-acetic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:876406-06-3)OXAZOLE, 2,2'-(2-METHYL-1-PROPENYLIDENE)BIS[4,5-DIHYDRO-4-PHENYL-, (-)-

Pureza:99%
Cantidad:1g
Precio ($):608